Chiroptical Identity: Specific Rotation Comparison Between (R)- and (S)-Enantiomers
The (R)-enantiomer (CAS 52373-72-5) exhibits a specific optical rotation of [α]²⁰/D +8.5° (c = 1.5 in acetone), while the (S)-enantiomer (CAS 60456-21-5) exhibits [α]²⁰/D −8.5° under identical conditions . This equal magnitude but opposite sign confirms enantiomeric identity directly from the D-glyceraldehyde acetonide precursor. The racemic mixture, by contrast, shows no net optical rotation, rendering it unsuitable for any stereochemically defined application .
| Evidence Dimension | Specific Optical Rotation [α]²⁰/D |
|---|---|
| Target Compound Data | +8.5° (c = 1.5 in acetone) |
| Comparator Or Baseline | (S)-enantiomer: −8.5° (c = 1.5 in acetone). Racemic mixture: ~0° |
| Quantified Difference | Sign reversal; magnitude identical at 8.5° |
| Conditions | Polarimetry, c = 1.5 g/100 mL in acetone, 20 °C, sodium D-line (589 nm) |
Why This Matters
Optical rotation is the most immediate quality-control parameter for confirming that the correct enantiomer has been received, preventing costly synthetic errors in stereospecific reaction sequences.
